

(1-Methylazetidin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: (1-Methylazetidin-3-yl)methanol

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Introduction

(1-Methylazetidin-3-yl)methanol is a saturated heterocyclic compound that has garnered significant interest within the field of medicinal chemistry and drug development. Its rigid, three-dimensional azetidine core, combined with a versatile hydroxymethyl functional group, makes it a valuable building block for the synthesis of novel therapeutic agents. The small, constrained ring system of azetidine can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to target proteins. This guide provides an in-depth overview of the key molecular and chemical characteristics of **(1-methylazetidin-3-yl)methanol**, its synthesis, and its potential applications, particularly as a component in the design of proteolysis-targeting chimeras (PROTACs) and other complex molecular architectures.

Physicochemical Properties of (1-Methylazetidin-3-yl)methanol

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis. The key properties of **(1-methylazetidin-3-yl)methanol** are summarized in the table below.

Property	Value	Source
Molecular Formula	C5H11NO	[1][2]
Molecular Weight	101.15 g/mol	[3]
IUPAC Name	(1-methylazetidin-3-yl)methanol	[2]
CAS Number	149917-2-23-4	[1][2]
Canonical SMILES	CN1CC(CO)C1	[2]
Physical State	Liquid	[2]
Purity	Typically ≥95-98%	[1][2][4]
Storage Temperature	Room temperature or 2-8°C (sealed in dry conditions)	[1][4]

Chemical Structure and Key Features

The chemical structure of **(1-methylazetidin-3-yl)methanol** is fundamental to its utility in medicinal chemistry. The diagram below illustrates its key structural features.

Caption: Chemical structure of **(1-Methylazetidin-3-yl)methanol**.

The azetidine ring provides a rigid scaffold that can help to pre-organize appended pharmacophoric groups in a defined spatial orientation, potentially leading to enhanced target engagement. The tertiary amine introduced by the N-methyl group can influence the compound's basicity and overall pharmacokinetic profile. The primary alcohol of the hydroxymethyl group serves as a key synthetic handle for further chemical modifications, such as the attachment of linkers in PROTACs or the introduction of other functional moieties.

Synthesis of (1-Methylazetidin-3-yl)methanol: A Representative Protocol

The synthesis of **(1-methylazetidin-3-yl)methanol** can be achieved through various synthetic routes. A common approach involves the N-methylation of a suitable azetidine precursor. The following is a representative, multi-step protocol that illustrates a plausible synthetic pathway.

Step 1: Protection of Azetidin-3-yl)methanol

The commercially available (azetidin-3-yl)methanol is first protected to prevent side reactions at the secondary amine. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

- Dissolve (azetidin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a base, for example, triethylamine (TEA), to the solution.
- Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup and purify the product, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, by column chromatography.

Step 2: N-Methylation of the Azetidine Ring

With the amine protected, the next conceptual step would be methylation. However, a more direct route involves the reductive amination of a suitable precursor. A plausible direct synthesis starts from 1-Boc-3-azetidinone.

- Horner-Wadsworth-Emmons Reaction: React 1-Boc-3-azetidinone with a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like THF to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.^[5]
- Reduction of the Ester and Double Bond: The resulting α,β -unsaturated ester can be reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the double bond.
- N-Methylation: A more controlled approach would be to first reduce the ester to the alcohol, followed by N-methylation. Alternatively, starting with a different precursor allows for direct methylation.

A More Direct Conceptual Pathway: Reductive Amination

A more direct synthesis can be envisioned via the reductive amination of a suitable aldehyde with methylamine.

- Start with a protected azetidine-3-carbaldehyde.
- React the aldehyde with methylamine in a suitable solvent.
- Introduce a reducing agent, such as sodium triacetoxyborohydride, to facilitate the reductive amination, forming the N-methylazetidine ring.
- Deprotect the protecting group to yield **(1-methylazetidin-3-yl)methanol**.

The following diagram illustrates a generalized workflow for the synthesis of substituted azetidines.



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Caption: Generalized synthetic workflow for substituted azetidines.

Applications in Drug Discovery and Development

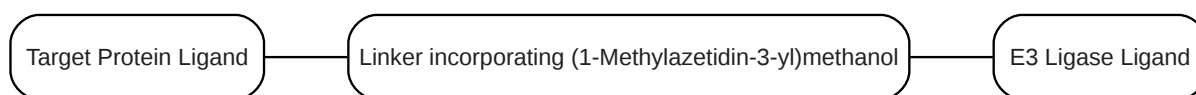
(1-Methylazetidin-3-yl)methanol is particularly valuable as a building block in the synthesis of complex molecules for drug discovery. Its classification as a "Protein Degradation Building Block" highlights its utility in the construction of PROTACs.^[1]

Role in PROTACs:

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

(1-Methylazetidin-3-yl)methanol can be incorporated into the linker region of a PROTAC. The hydroxymethyl group provides a convenient attachment point for elongating the linker or for connecting to either the target protein ligand or the E3 ligase ligand. The rigid azetidine core can help to control the conformation and length of the linker, which is a critical parameter for optimal PROTAC activity.

The diagram below illustrates the conceptual incorporation of **(1-methylazetidin-3-yl)methanol** into a PROTAC structure.



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Caption: Conceptual structure of a PROTAC incorporating the subject molecule.

Safety and Handling

Based on available safety data, **(1-methylazetidin-3-yl)methanol** is classified as a flammable liquid and vapor.[3][4] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(1-Methylazetidin-3-yl)methanol is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with its rigid three-dimensional structure and convenient synthetic handle, make it an attractive component for the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in the development of next-generation medicines.

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